Cas no 951232-01-2 (3-Methyl-4-(trifluoromethyl)benzaldehyde)
3-Methyl-4-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-4-(trifluoromethyl)benzaldehyde
- BNB23201
- Benzaldehyde, 3-methyl-4-(trifluoromethyl)-
- C90751
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- MDL: MFCD18399856
- Inchi: 1S/C9H7F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-5H,1H3
- InChI Key: QQRFRROHBKANIX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C=O)=CC=1C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1
3-Methyl-4-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M15144-5g |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 98% | 5g |
6582CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M15144-1g |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 98% | 1g |
1648CNY | 2021-05-08 | |
| Alichem | A013007190-250mg |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013007190-500mg |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013007190-1g |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| TRC | M223835-50mg |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223835-100mg |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M223835-500mg |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 500mg |
$ 210.00 | 2022-06-04 | ||
| Frontier Specialty Chemicals | M15144-1 g |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 1g |
$ 125.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | M15144-5 g |
3-Methyl-4-(trifluoromethyl)benzaldehyde |
951232-01-2 | 5g |
$ 499.00 | 2022-11-04 |
3-Methyl-4-(trifluoromethyl)benzaldehyde Suppliers
3-Methyl-4-(trifluoromethyl)benzaldehyde Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-Methyl-4-(trifluoromethyl)benzaldehyde
Comprehensive Analysis of 3-Methyl-4-(trifluoromethyl)benzaldehyde (CAS No. 951232-01-2): Properties, Applications, and Industry Trends
3-Methyl-4-(trifluoromethyl)benzaldehyde (CAS No. 951232-01-2) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This aromatic aldehyde, featuring a trifluoromethyl group and a methyl substituent, has garnered significant attention due to its role as a key intermediate in synthesizing high-value compounds. Its molecular formula, C9H7F3O, and distinct functional groups make it a subject of interest for researchers exploring fluorinated building blocks and fine chemical synthesis.
The growing demand for fluorinated compounds in drug discovery and crop protection has positioned 3-Methyl-4-(trifluoromethyl)benzaldehyde as a critical component. Recent studies highlight its utility in developing bioactive molecules, particularly in optimizing pharmacokinetic properties such as metabolic stability and membrane permeability. Industry trends indicate a surge in searches for "trifluoromethylbenzaldehyde derivatives" and "fluorinated aldehydes in medicinal chemistry," reflecting its relevance in modern R&D.
From a synthetic perspective, CAS No. 951232-01-2 exhibits notable reactivity in Pd-catalyzed cross-coupling reactions and reductive amination, enabling the construction of complex scaffolds. Its electron-withdrawing trifluoromethyl group enhances electrophilicity, facilitating nucleophilic additions—a property leveraged in designing heterocyclic compounds. Researchers frequently query "how to purify 3-Methyl-4-(trifluoromethyl)benzaldehyde" or "storage conditions for fluorinated aldehydes," underscoring practical handling considerations.
Environmental and regulatory factors further drive interest in this compound. With increasing focus on sustainable fluorination methods, 3-Methyl-4-(trifluoromethyl)benzaldehyde serves as a test case for greener synthesis protocols. Analytical techniques like HPLC and GC-MS are routinely employed to ensure purity, while spectroscopic data (e.g., 1H NMR and 13C NMR) aid in structural verification—topics frequently searched alongside this CAS number.
In material science, applications span liquid crystal formulations and polymeric coatings, where its thermal stability and polarity are exploited. The compound’s compatibility with click chemistry platforms also aligns with trends in modular synthesis. As industries seek "alternatives to perfluorinated chemicals," derivatives of 951232-01-2 offer potential solutions with reduced environmental persistence.
Market analyses reveal expanding procurement of 3-Methyl-4-(trifluoromethyl)benzaldehyde by contract research organizations (CROs) and specialty chemical suppliers. Quality benchmarks, such as ≥98% purity and stringent residual solvent limits, dominate buyer specifications. Concurrently, patent filings related to its use in OLED materials and catalysts highlight innovation avenues.
To address common queries like "is 3-Methyl-4-(trifluoromethyl)benzaldehyde light-sensitive," technical datasheets recommend amber glass storage under inert atmospheres. Its melting point (40–42°C) and boiling point (varies with pressure) are critical for process design, while solubility profiles in polar aprotic solvents (e.g., DMF, DMSO) inform reaction planning.
Emerging applications in bioconjugation and proteolysis-targeting chimeras (PROTACs) further elevate the compound’s profile. As synthetic methodologies evolve—particularly late-stage fluorination—the demand for optimized intermediates like 951232-01-2 is projected to grow, cementing its status as a cornerstone in advanced organic synthesis.
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